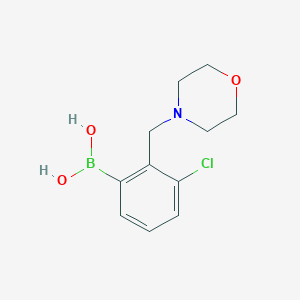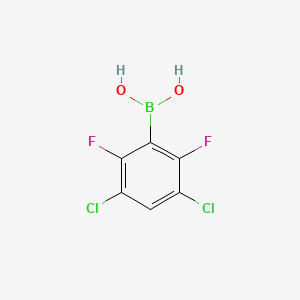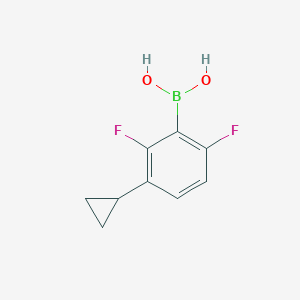
3-Cyclopropyl-2,6-difluorophenylboronic acid
Vue d'ensemble
Description
3-Cyclopropyl-2,6-difluorophenylboronic acid is an organoboron compound that has gained significant interest in recent years due to its diverse biological and chemical properties. It has a molecular weight of 197.98 .
Molecular Structure Analysis
The molecular formula of this compound is C9H9BF2O2 . The InChI code is 1S/C9H9BF2O2/c11-7-4-3-6 (5-1-2-5)9 (12)8 (7)10 (13)14/h3-5,13-14H,1-2H2 .Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Trans-2-(Trifluoromethyl)cyclopropanes Synthesis : The synthesis of trans-2-(trifluoromethyl)cyclopropylboronic acid esters from vinylboronic acid MIDA ester demonstrates the utility of cyclopropylboronic acids in Suzuki reactions, yielding trans-2-(trifluoromethyl)cyclopropyl products with moderate to excellent yields. This highlights the role of cyclopropylboronic acids in facilitating novel synthesis pathways for organoboronic compounds (Duncton & Singh, 2013).
Catalytic Enantioselective Hydroboration : The rhodium-catalyzed asymmetric hydroboration of 3,3-disubstituted cyclopropenes to synthesize 2,2-disubstituted cyclopropyl boronates showcases the cyclopropyl group's utility in achieving high degrees of diastereo- and enantioselectivity. This process demonstrates the importance of cyclopropylboronic derivatives in the synthesis of optically active compounds through Suzuki cross-coupling reactions (Rubina, Rubin, & Gevorgyan, 2003).
Stereodefined Cyclopropyl-Substituted Heteroarenes : The Suzuki-type cross-coupling reaction of heteroaryl triflates with trans-cyclopropylboronic acids highlights the application in synthesizing cyclopropyl-substituted heteroarenes. The process retains the configuration of the cyclopropyl group, underlining its significance in the targeted synthesis of heteroarenes with defined stereochemistry (Yao & Deng, 2000).
Material Characterization
- Spectroscopic Characterization : Studies on 3,5-difluorophenylboronic acid have contributed to understanding the spectroscopic properties of boronic acids, providing insights into their structural and electronic properties through various spectroscopic techniques. Such investigations pave the way for the detailed characterization of boronic acid derivatives, including those with cyclopropyl groups, aiding in the development of new materials and chemicals (Karabacak et al., 2014).
Orientations Futures
The use of boronic acids, including 3-Cyclopropyl-2,6-difluorophenylboronic acid, in Suzuki-Miyaura coupling reactions is a well-established and widely-used method in organic synthesis . Future research may focus on developing new reactions involving boronic acids or improving the efficiency and selectivity of existing reactions.
Mécanisme D'action
Target of Action
The primary target of 3-Cyclopropyl-2,6-difluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of a variety of complex organic compounds through a relatively mild and functional group tolerant reaction .
Pharmacokinetics
It’s known that boronic esters, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and tolerant to various functional groups . Additionally, the stability of the compound can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, humidity, and the presence of other chemical groups .
Propriétés
IUPAC Name |
(3-cyclopropyl-2,6-difluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF2O2/c11-7-4-3-6(5-1-2-5)9(12)8(7)10(13)14/h3-5,13-14H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRWLHHAXJKGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C2CC2)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239809 | |
| Record name | B-(3-Cyclopropyl-2,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451393-02-4 | |
| Record name | B-(3-Cyclopropyl-2,6-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3-Cyclopropyl-2,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



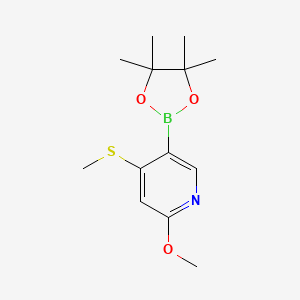
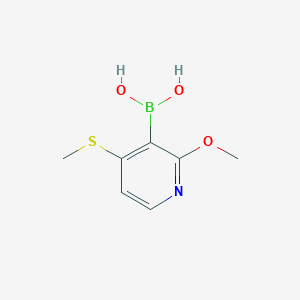


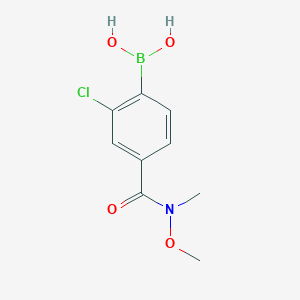
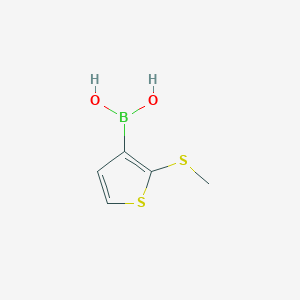

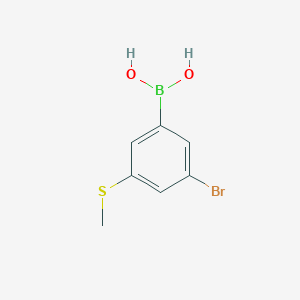
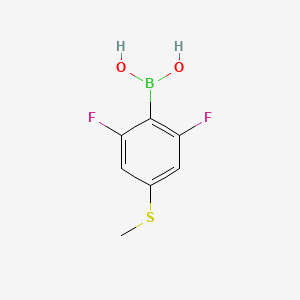
![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid](/img/structure/B3241200.png)

